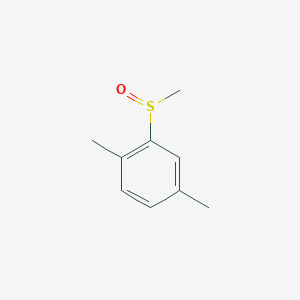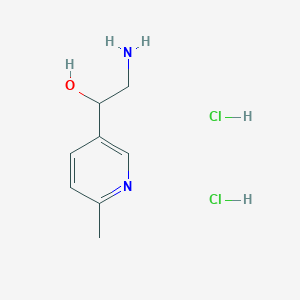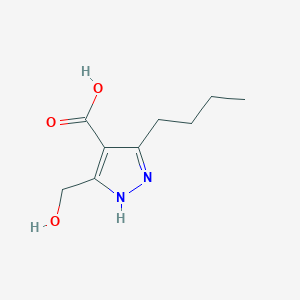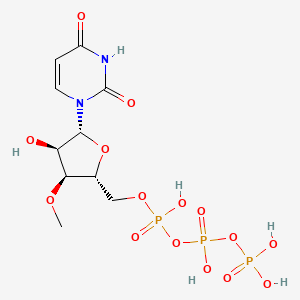
3'-O-Methyluridine 5'-(tetrahydrogen triphosphate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-O-Methyluridine 5’-(tetrahydrogen triphosphate) is a modified nucleoside triphosphate It is a derivative of uridine triphosphate, where the uridine base is methylated at the 3’ position and the triphosphate group is attached at the 5’ position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Methyluridine 5’-(tetrahydrogen triphosphate) typically involves the methylation of uridine followed by phosphorylation. The methylation can be achieved using methyl iodide in the presence of a base such as sodium hydride. The phosphorylation step involves the use of phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoramidite chemistry under controlled conditions to ensure the formation of the triphosphate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation and phosphorylation processes. The use of automated synthesizers and high-throughput techniques can enhance the efficiency and yield of the production process. Purification steps such as chromatography are essential to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3’-O-Methyluridine 5’-(tetrahydrogen triphosphate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphate groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the nucleoside.
Reduction: Reduced forms of the nucleoside.
Substitution: Substituted nucleoside derivatives with various functional groups.
科学研究应用
3’-O-Methyluridine 5’-(tetrahydrogen triphosphate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and oligonucleotides.
Biology: Employed in studies of RNA structure and function, as well as in the development of RNA-based therapeutics.
Medicine: Investigated for its potential in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of diagnostic reagents and molecular biology tools.
作用机制
The mechanism of action of 3’-O-Methyluridine 5’-(tetrahydrogen triphosphate) involves its incorporation into RNA molecules during transcription. The methylation at the 3’ position can affect the stability and function of the RNA, potentially leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound can interact with various molecular targets, including RNA polymerases and ribonucleases, influencing the pathways involved in nucleic acid metabolism.
相似化合物的比较
Similar Compounds
5-Methyluridine triphosphate: Another modified nucleoside triphosphate with a methyl group at the 5’ position.
2’-O-Methyluridine 5’-(tetrahydrogen triphosphate): A similar compound with methylation at the 2’ position.
Uridine 5’-(tetrahydrogen triphosphate): The unmodified form of the nucleoside triphosphate.
Uniqueness
3’-O-Methyluridine 5’-(tetrahydrogen triphosphate) is unique due to its specific methylation pattern, which can confer distinct biochemical properties and potential therapeutic benefits. Its ability to be incorporated into RNA and affect its function sets it apart from other nucleoside triphosphates.
属性
分子式 |
C10H17N2O15P3 |
|---|---|
分子量 |
498.17 g/mol |
IUPAC 名称 |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O15P3/c1-23-8-5(4-24-29(19,20)27-30(21,22)26-28(16,17)18)25-9(7(8)14)12-3-2-6(13)11-10(12)15/h2-3,5,7-9,14H,4H2,1H3,(H,19,20)(H,21,22)(H,11,13,15)(H2,16,17,18)/t5-,7-,8-,9-/m1/s1 |
InChI 键 |
PCXSUKAEWYEGIS-ZOQUXTDFSA-N |
手性 SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
规范 SMILES |
COC1C(OC(C1O)N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


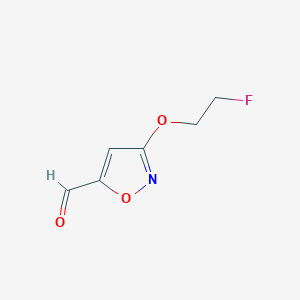
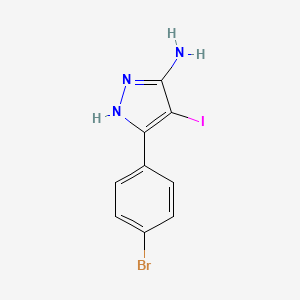
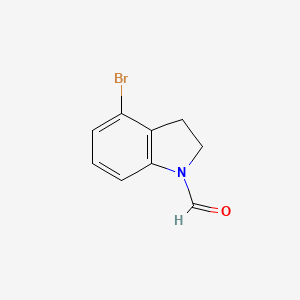
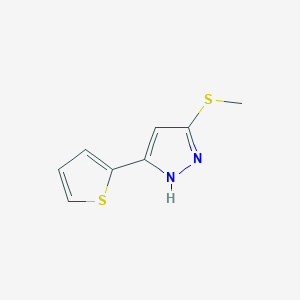
![2-(Bromomethyl)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12865203.png)
![2-(2-Acetylbenzo[d]oxazol-5-yl)acetic acid](/img/structure/B12865207.png)
![3-Bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12865214.png)
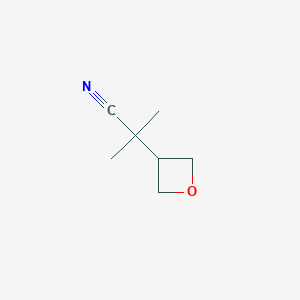

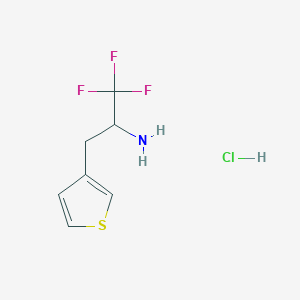
![3-[(4,6-Dimethylpyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate](/img/structure/B12865239.png)
